2,4,6-Octatrienal, (E,E,E)-
CAS No.: 17609-31-3
Cat. No.: VC21357652
Molecular Formula: C11H18Si
Molecular Weight: 122.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17609-31-3 |
|---|---|
| Molecular Formula | C11H18Si |
| Molecular Weight | 122.16 g/mol |
| IUPAC Name | octa-2,4,6-trienal |
| Standard InChI | InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3 |
| Standard InChI Key | ZUZGMJKUENNLQL-UHFFFAOYSA-N |
| SMILES | CC=CC=CC=CC=O |
| Canonical SMILES | CC=CC=CC=CC=O |
Introduction
Chemical Structure and Properties
2,4,6-Octatrienal, (E,E,E)- is a polyunsaturated aldehyde with the molecular formula C8H10O. The compound features a distinctive structure with three conjugated double bonds all in the trans (E) configuration. This specific stereochemical arrangement is crucial for its chemical behavior and biological activity.
Physical and Chemical Identifiers
The compound is characterized by several important identifiers and physical properties, which are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 17609-31-3 |
| IUPAC Name | octa-2,4,6-trienal |
| Molecular Formula | C8H10O |
| Molecular Weight | 122.16 g/mol |
| Standard InChI | InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3 |
| Standard InChIKey | ZUZGMJKUENNLQL-UHFFFAOYSA-N |
| SMILES Notation | CC=CC=CC=CC=O |
| Physical State | Solid at room temperature |
| Melting Point | 56°C |
| Maximum Absorption (λ in ethanol) | 315 nm |
The aldehyde group at one end of the molecule and the methyl group at the other end create a polar gradient across the molecule, influencing its reactivity and interactions with other compounds .
Structural Characteristics
The three conjugated double bonds in 2,4,6-Octatrienal, (E,E,E)- form an extended π-electron system that significantly impacts its chemical and spectroscopic properties. The (E) configuration at each double bond refers to the trans arrangement of substituents across the double bond plane, creating a more extended linear structure compared to its (Z) isomers.
The conjugated system allows for electron delocalization, which contributes to the compound's stability and influences its reactivity patterns, particularly in nucleophilic addition reactions at the aldehyde carbon.
Spectroscopic Analysis
Spectroscopic methods have been extensively used to characterize 2,4,6-Octatrienal, (E,E,E)- and understand its molecular structure and dynamics.
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy have provided valuable insights into the vibrational modes of 2,4,6-Octatrienal, (E,E,E)-. Key vibrational bands and their assignments reveal important structural features of the molecule .
C-H Stretching Region (3100-2700 cm⁻¹)
In the C-H stretching region, four of the six expected C-H stretching vibrations (v CHe) can be identified in both IR and Raman spectra. The aldehydic C-H stretching vibrations appear slightly higher in frequency compared to similar compounds with fewer conjugated double bonds. An additional medium-intensity IR band at 2716 cm⁻¹ likely corresponds to a combination tone between ethylenic and aldehydic CH deformations .
Carbonyl and C=C Stretching Region (1700-1600 cm⁻¹)
The carbonyl stretching vibration (v CO) is assigned to bands at 1680 cm⁻¹ in Raman and 1670 cm⁻¹ in IR spectra. The three C=C stretching vibrations are observed at approximately 1638, 1604, and 1578 cm⁻¹, reflecting the distinct environments of each double bond in the conjugated system .
Low-Frequency Region (250-50 cm⁻¹)
In the low-frequency region, bands at 240 and 190 cm⁻¹ are assigned to two C=C torsional modes, a shoulder at 160 cm⁻¹ to the CCH3 torsional mode, and a band at 138 cm⁻¹ to the CCHO torsional mode. An additional absorption at 92 cm⁻¹ is attributed to one of the two C-C torsional modes .
Mass Spectrometry
Mass spectrometric analysis of related compounds shows characteristic fragmentation patterns. For the structurally similar (E,E,E)-2,4,6-octatriene, GC-MS data reveals predominant peaks at m/z 93, 77, and 91, indicative of specific fragmentation pathways common to conjugated polyene systems .
Natural Sources and Synthesis
2,4,6-Octatrienal, (E,E,E)- can be found in natural sources and can also be synthesized through various chemical routes.
Natural Occurrence
The compound is present in various plant and animal oils, where it may contribute to their aromatic profiles and biological activities. Polyunsaturated aldehydes like 2,4,6-Octatrienal, (E,E,E)- can be derived from oxidative degradation of polyunsaturated fatty acids such as linoleic and oleic acid.
Laboratory Synthesis
The laboratory preparation of 2,4,6-Octatrienal, (E,E,E)- has been documented in scientific literature. One method, described by Blout and Fields, involves multiple synthetic steps followed by purification through sublimation and crystallization in hexane rather than distillation .
After synthesis, the purity of the (E,E,E) stereoisomer can be confirmed through high-performance liquid chromatography (HPLC), which shows a single elution peak at 320 nm. The compound's identity and purity can be further verified by its melting point (56°C) and absorption maximum in ethanol (315 nm) .
Chemical Synthesis and Modifications
The synthesis of 2,4,6-Octatrienal, (E,E,E)- presents several challenges, particularly in achieving the desired stereochemistry across all three double bonds.
Synthetic Approaches
Synthetic routes to 2,4,6-Octatrienal, (E,E,E)- typically involve careful control of reaction conditions to ensure the formation of the all-trans configuration. The synthesis often requires:
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Construction of the carbon backbone
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Introduction of the conjugated double bonds with appropriate stereochemistry
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Oxidation or introduction of the aldehyde functionality
Structural Modifications
Biological Implications
The biological activities of 2,4,6-Octatrienal, (E,E,E)- make it a compound of interest for various applications, particularly in the pharmaceutical field.
Pharmacological Properties
2,4,6-Octatrienal, (E,E,E)- has shown anti-inflammatory and antioxidant properties, suggesting potential applications in treating conditions related to inflammation and oxidative stress. The extended conjugated system likely contributes to its antioxidant capacity through its ability to scavenge free radicals.
Bioactivity Mechanisms
The mechanisms underlying the biological activities of 2,4,6-Octatrienal, (E,E,E)- are thought to involve:
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Interaction with cellular receptors and signaling pathways
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Modulation of enzyme activities
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Influence on gene expression patterns
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Antioxidant properties through radical scavenging
These mechanisms highlight the potential of 2,4,6-Octatrienal, (E,E,E)- as a lead compound for the development of therapeutic agents targeting specific biological pathways.
Research Applications and Future Perspectives
The unique structure and properties of 2,4,6-Octatrienal, (E,E,E)- open avenues for various research applications and future developments.
Current Research Areas
Current research involving 2,4,6-Octatrienal, (E,E,E)- spans several areas:
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Vibrational spectroscopy studies to understand the molecular dynamics of conjugated systems
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Investigation of its potential pharmaceutical applications based on its biological activities
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Development of more efficient synthetic routes with improved stereoselectivity
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Exploration of its role in natural products and biological systems
Future Research Directions
Future research on 2,4,6-Octatrienal, (E,E,E)- may focus on:
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Detailed structure-activity relationship studies to enhance its biological properties
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Development of derivatives with improved pharmacological profiles
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Integration into drug delivery systems to enhance efficacy and reduce side effects
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Investigation of its potential applications in materials science and other fields
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